molecular formula C12H10N2O3S B12790577 Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

Cat. No.: B12790577
M. Wt: 262.29 g/mol
InChI Key: RVPDAFREEZSBDU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the reaction of 2-aminothiazole with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are studied for their potential as pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. It serves as a lead compound for the development of new drugs targeting bacterial and cancer cells .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death . In cancer cells, the compound can interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

methyl 4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)

InChI Key

RVPDAFREEZSBDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N

Origin of Product

United States

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